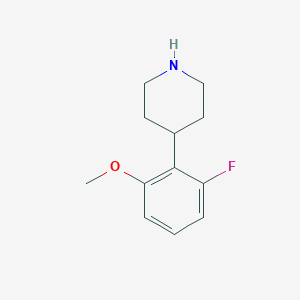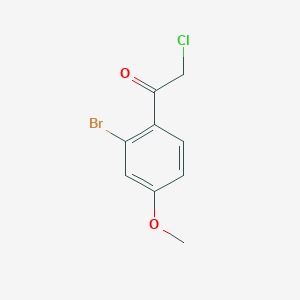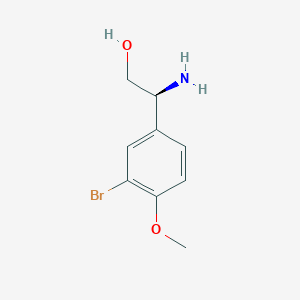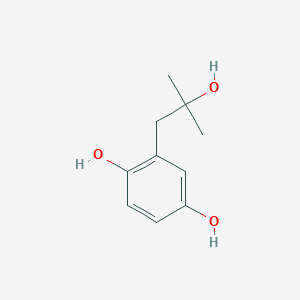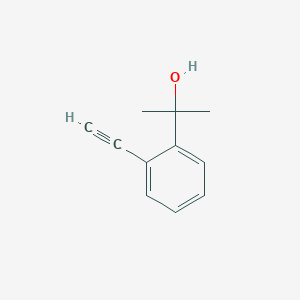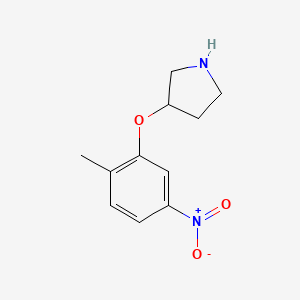
3-(2-Methyl-5-nitrophenoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-5-nitrophenoxy)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a nitro-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-methyl-5-nitrophenol with pyrrolidine under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-(2-Methyl-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
3-(2-Methyl-5-nitrophenoxy)pyrrolidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(2-Methyl-5-nitrophenoxy)pyrrolidine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of biochemical processes or signaling pathways.
相似化合物的比较
3-(2-Methyl-5-nitrophenoxy)pyrrolidine is similar to other compounds with nitro-substituted phenyl groups and pyrrolidine rings. Some of these similar compounds include:
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Used as an intermediate in drug synthesis.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl: Investigated for its potential as an enzyme inhibitor.
Uniqueness: What sets this compound apart is its specific structural features and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not fulfill.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(2-methyl-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-8-2-3-9(13(14)15)6-11(8)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 |
InChI 键 |
TULMJXDNRBRSFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


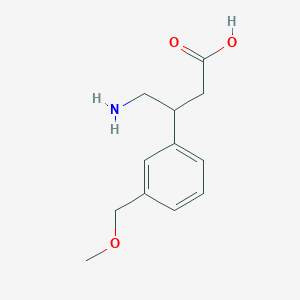
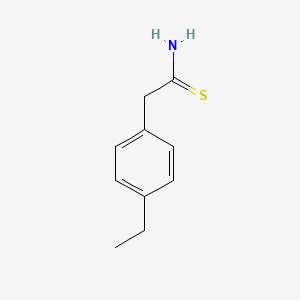
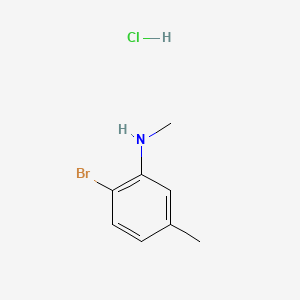
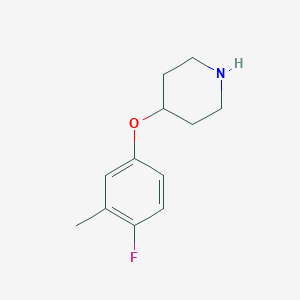
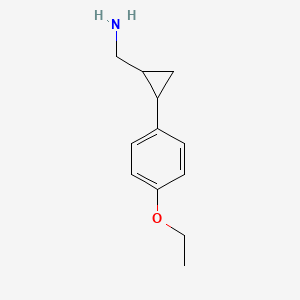
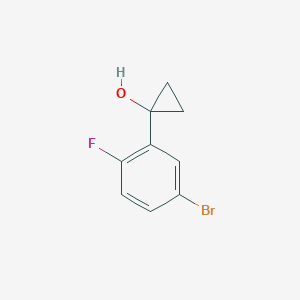
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)

